4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid
Description
4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid is a bifunctional organic compound featuring a benzoic acid core substituted with a 4-amino-4-carboxybutanoyl group via an amide linkage. This structure combines aromatic and aliphatic carboxylic acid functionalities, making it relevant in peptide synthesis, drug design, and materials science.
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-[(4-amino-4-carboxybutanoyl)amino]benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
DPRFSOHHKVLCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GAMMA-GLU-4-ABZ-OH involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of H-GAMMA-GLU-4-ABZ-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-GAMMA-GLU-4-ABZ-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), ethanol as a solvent.
Substitution: Electrophiles like alkyl halides, organic solvents such as dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of oxidized derivatives of H-GAMMA-GLU-4-ABZ-OH.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
H-GAMMA-GLU-4-ABZ-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in studies involving enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic applications in drug development and disease treatment.
Mechanism of Action
The mechanism of action of H-GAMMA-GLU-4-ABZ-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It can also interact with cellular proteins, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ primarily in the substituents attached to the benzoic acid core or the aliphatic chain. Key comparisons include:
Spectral and Physicochemical Comparisons
- UV-Vis Absorption: Compounds with electron-withdrawing groups (e.g., nitro in 4-[4-(nitrobenzylidene)amino]benzoic acid) exhibit λmax shifts to higher wavelengths (e.g., 275 nm in methanol) compared to the target compound, which lacks strong chromophores beyond the aromatic system . The amino-carboxybutanoyl group in the target compound may reduce εmax values due to decreased conjugation relative to derivatives like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (εmax = 0.9121 at 267 nm) .
- IR Spectroscopy: The target compound’s IR spectrum would show peaks for amide (C=O stretch ~1650 cm⁻¹), carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), and amino groups (N-H bend ~1550 cm⁻¹), similar to analogs like 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid .
Solubility and Reactivity
- The amino-carboxybutanoyl group enhances aqueous solubility compared to hydrophobic analogs like 4-{[(4′-methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino}benzoic acid .
- Reactivity differences arise from the aliphatic chain’s amino and carboxyl groups, enabling chelation of metal ions (e.g., Zn²⁺, Cu²⁺), unlike purely aromatic derivatives .
Key Research Findings
- Structural Dynamics: The amino-carboxybutanoyl chain introduces conformational flexibility, contrasting with rigid analogs like 4,4′-(Carbonylimino)dibenzoic acid (), which forms stable crystalline networks .
- Drug Delivery Potential: The compound’s dual carboxyl groups mimic glutamate, suggesting utility in prodrugs targeting glutamate transporters .
Biological Activity
4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention due to its diverse biological activities. This compound is part of a class of aminobenzoic acids that have been studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
The molecular formula of this compound is C12H13N3O5, with a molecular weight of 273.25 g/mol. Its structure features an amino group and a carboxylic acid moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O5 |
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Provided] |
Anticancer Properties
Recent studies have highlighted the anticancer potential of PABA derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation by modulating various signaling pathways. For instance, derivatives have shown effectiveness against prostate cancer cells by enhancing acetylation of tubulin and disrupting microtubule dynamics .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies have reported that PABA derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Study : In a controlled study involving prostate cancer cell lines, the application of this compound resulted in a significant reduction in cell viability (IC50 values around 7.49 µM). The compound's ability to enhance α-tubulin acetylation was linked to its cytotoxic effects on cancer cells .
- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may serve as a lead for antibiotic development .
- Anti-inflammatory Response : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment over a four-week period, indicating its potential therapeutic role in managing inflammatory conditions .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.
- Cellular Uptake : Its amino and carboxyl groups facilitate cellular uptake, enhancing its bioavailability.
- Signal Transduction Modulation : It modulates key signaling pathways involved in cell proliferation and apoptosis.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid, and how can reaction efficiency be optimized?
- Methodology :
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 4-aminobenzoic acid with 4-amino-4-carboxybutanoyl derivatives. Protect the carboxyl and amino groups during synthesis to prevent side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or DCM) and temperature (25–50°C) to enhance yield. Purify via recrystallization or reverse-phase chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Analytical Techniques :
- NMR : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~6.5–7.5 ppm for amide NH).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ peak) .
- Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion and solve the structure using SHELX .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d₄-4-aminobenzoic acid) to correct for matrix effects .
- Sample Preparation : Acidify biological samples (plasma, urine) with 1% TFA, followed by solid-phase extraction (C18 cartridges) to isolate the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology :
- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., spectrophotometric NADH depletion ) with cellular uptake studies (e.g., radiolabeled tracer experiments).
- Meta-Analysis : Systematically review assay conditions (pH, temperature, cofactors) across studies to identify variables affecting activity .
Q. What computational approaches are used to model interactions between this compound and target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 or carbonic anhydrase). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- QM/MM Calculations : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to study electronic interactions at the binding site .
Q. How to design experiments to study the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation : Incubate the compound in buffers (pH 1–10, 37°C) and analyze degradation products via LC-MS. Identify hydrolytic cleavage points (e.g., amide bond) .
- Light/Heat Stability : Expose to UV light (254 nm) or 60°C for 48 hours. Monitor degradation using stability-indicating HPLC methods .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodology :
- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Index) with PEGs or salts as precipitants. Microseeding improves crystal size .
- Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Refine with SHELXL, incorporating anisotropic displacement parameters for heavy atoms .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data versus computational structural predictions?
- Methodology :
- Validation Tools : Cross-check crystallographic restraints (e.g., bond lengths, angles) with Mogul/Platon. Re-refine using alternative software (e.g., PHENIX) .
- DFT Optimization : Compare experimental geometry with gas-phase DFT-optimized structures (e.g., Gaussian09) to identify conformational differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
